molecular formula C14H12ClFN2O2S2 B2502222 3-(2-Chloro-6-fluorophenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole CAS No. 825599-59-5

3-(2-Chloro-6-fluorophenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole

Cat. No. B2502222
CAS RN: 825599-59-5
M. Wt: 358.83
InChI Key: VDAXJJAIWUJCMC-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.

Scientific Research Applications

Synthesis and Molecular Conformations

Research has focused on the synthesis and molecular conformations of closely related pyrazole derivatives. For example, studies on tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed insights into their synthesis, molecular conformations, and hydrogen bonding patterns. These compounds exhibit diverse molecular arrangements and hydrogen bonding interactions, which are crucial for their potential bioactivity and applications in drug design (Sagar et al., 2017).

Antimicrobial and Anti-inflammatory Properties

Several studies have been conducted on derivatives of pyrazole compounds, highlighting their antimicrobial and anti-inflammatory properties. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight, indicating their potential as agricultural antibiotics (Shi et al., 2015). Similarly, research on thiazolo[2,3-b]dihydropyrimidinone derivatives integrated with pyrazole moieties revealed dual anti-inflammatory and antimicrobial agents, showcasing their potential in medicinal applications (Viveka et al., 2017).

Antitumor Activity

Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has uncovered potent anti-tumor agents. These compounds have been synthesized and evaluated for their efficacy against hepatocellular carcinoma cell lines, presenting a promising avenue for the development of new anticancer drugs (Gomha et al., 2016).

Synthesis Techniques and Reactivity Studies

The field also explores innovative synthesis techniques and computational evaluations to understand the reactivity and pharmaceutical potential of pyrazole derivatives. Studies incorporating computational techniques like density functional theory calculations, molecular dynamics simulations, and molecular docking have provided valuable insights into the reactive properties and potential inhibitory activities against specific enzymes (Thomas et al., 2018).

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2S2/c1-22(19,20)18-12(14-9(15)4-2-5-10(14)16)8-11(17-18)13-6-3-7-21-13/h2-7,12H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAXJJAIWUJCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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